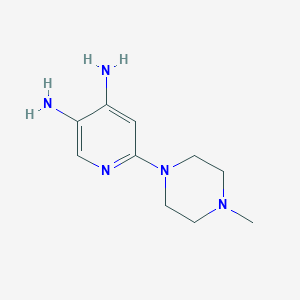

![molecular formula C17H20N2O3 B2895817 1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097895-48-0](/img/structure/B2895817.png)

1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

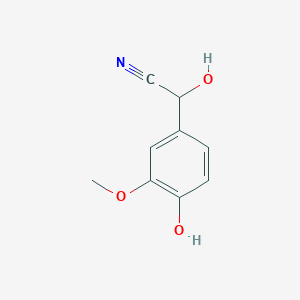

The compound “1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine ring and an azetidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is a common structure in many biologically active compounds . Azetidine is a four-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and azetidine rings through cyclic reactions . The exact method would depend on the starting materials and the desired stereochemistry.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and azetidine rings, along with the acetyl and methylphenyl groups . The three-dimensional structure would be influenced by the stereochemistry of these groups.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrrolidine and azetidine rings, as well as the acetyl and methylphenyl groups . It could potentially undergo a variety of reactions, including nucleophilic substitutions and additions.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Thomas, Nanda, Kothapalli, and Hamane (2016) explores the synthesis of 2-azetidinones and Schiff’s bases, highlighting their potential as antidepressant and nootropic agents. This research underscores the significance of the 2-azetidinone skeleton in developing central nervous system (CNS) active agents, suggesting a promising avenue for therapeutic applications (Thomas et al., 2016).

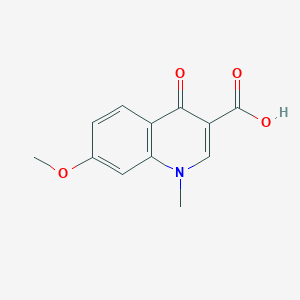

Nicotinic Acetylcholine Receptor Binding

Doll et al. (1999) present the synthesis and in vivo binding properties of a new ligand for nicotinic acetylcholine receptors (nAChRs), highlighting its potential for positron emission tomography (PET) imaging of nAChRs in the brain. This research indicates the utility of azetidinones in neuroimaging and studying neural receptor dynamics (Doll et al., 1999).

Antibacterial and Antifungal Activities

Haddad and colleagues (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] demonstrating significant antibacterial, antifungal, antimalarial, and antitubercular activities. This study positions the compounds as valuable in medicinal chemistry for creating new treatments against various infections (Haddad et al., 2015).

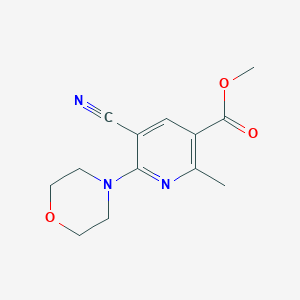

Antimicrobial and Antitubercular Activities

Chandrashekaraiah, Lingappa, Gowda, and Bhadregowda (2014) explored the synthesis of pyrimidine-azetidinone analogues, evaluating their antimicrobial and antitubercular activities. Their findings suggest these analogues as potential bases for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Computational Studies on Antioxidant Activities

Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, and Bououdina (2014) conducted a detailed computational analysis on the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base with noted antioxidant activity. This research offers insights into the structural properties that contribute to antioxidant efficacy, showcasing the potential for designing targeted antioxidant compounds (Boobalan et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12-3-2-4-13(7-12)8-17(22)18-9-14(10-18)11-19-15(20)5-6-16(19)21/h2-4,7,14H,5-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIGLKBJYQCTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

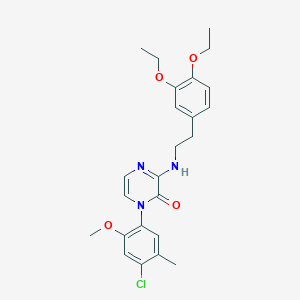

![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)

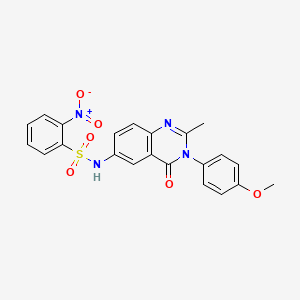

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2895740.png)

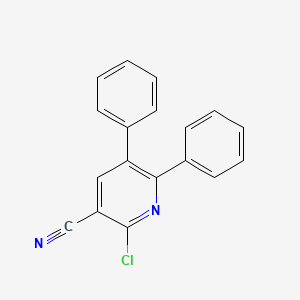

![2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2895743.png)

![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)

![(NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-fluorobenzenesulfonamide](/img/structure/B2895749.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2895754.png)